6-Hydroxy-8-(trifluoromethyl)quinoline
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Overview
Description
6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound belonging to the quinoline family. It is characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 8th position on the quinoline ring.
Mechanism of Action
Target of Action
This compound is a heterocyclic building block and has been used in various chemical reactions .
Mode of Action
Quinoline compounds are known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant .
Result of Action
Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple cellular targets .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-8-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-hydroxyquinoline with trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Hydroxy-8-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes
Comparison with Similar Compounds
- 4-Hydroxy-8-(trifluoromethyl)quinoline
- 8-Hydroxyquinoline
- 6-Methoxyquinoline
Comparison: 6-Hydroxy-8-(trifluoromethyl)quinoline is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for diverse chemical reactions. Compared to similar compounds, it may exhibit higher biological activity and different reactivity patterns .
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYHOOSIBJQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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